molecular formula C19H14N2O2 B14335700 3-Benzoyl-N-phenylpyridine-2-carboxamide CAS No. 104728-69-0

3-Benzoyl-N-phenylpyridine-2-carboxamide

Cat. No.: B14335700
CAS No.: 104728-69-0
M. Wt: 302.3 g/mol
InChI Key: UHMPUYRIXBFISQ-UHFFFAOYSA-N
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Description

3-Benzoyl-N-phenylpyridine-2-carboxamide is an organic compound with the molecular formula C19H14N2O2 It is a derivative of pyridine and is characterized by the presence of a benzoyl group and a phenyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-N-phenylpyridine-2-carboxamide typically involves the reaction of 3-benzoylpyridine-2-carboxylic acid with aniline in the presence of a coupling agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-N-phenylpyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-Benzoyl-N-phenylpyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Benzoyl-N-phenylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylpyridine-3-carboxamide: This compound is structurally similar but lacks the benzoyl group.

    5-(3-Carboxy-phenyl)-pyridine-2-carboxylic acid: This compound has a carboxylic acid group instead of the benzoyl group.

Uniqueness

3-Benzoyl-N-phenylpyridine-2-carboxamide is unique due to the presence of both benzoyl and phenyl groups attached to the pyridine ring. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the benzoyl group can enhance the compound’s ability to interact with certain enzymes or receptors, making it a valuable tool in scientific research.

Properties

104728-69-0

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

3-benzoyl-N-phenylpyridine-2-carboxamide

InChI

InChI=1S/C19H14N2O2/c22-18(14-8-3-1-4-9-14)16-12-7-13-20-17(16)19(23)21-15-10-5-2-6-11-15/h1-13H,(H,21,23)

InChI Key

UHMPUYRIXBFISQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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